(4-Benzylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-BENZYL-4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring, a piperidine ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination using N-Boc-piperazine and sodium cyanoborohydride in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reductive amination is a key step in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The presence of the fluorobenzenesulfonyl group suggests that nucleophilic aromatic substitution reactions could be feasible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium cyanoborohydride in the presence of acetic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE would depend on its specific interactions with biological targets. The piperazine and piperidine rings are known to interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzenesulfonyl group could enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine: Similar structure but with a bromine atom instead of a fluorine atom.
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which also feature the piperazine ring and have various biological activities.
Uniqueness
1-BENZYL-4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is unique due to the combination of its structural features, which may confer specific biological activities and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C23H28FN3O3S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanone |
InChI |
InChI=1S/C23H28FN3O3S/c24-21-6-8-22(9-7-21)31(29,30)27-12-10-20(11-13-27)23(28)26-16-14-25(15-17-26)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2 |
InChI Key |
CMTNIUMECFBOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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